molecular formula C18H17N3O5 B10767128 Magl-IN-5

Magl-IN-5

Cat. No.: B10767128
M. Wt: 355.3 g/mol
InChI Key: QTENHWTVRQKWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Magl-IN-5 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may involve scaling up these synthetic routes using large-scale reactors and optimizing reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Magl-IN-5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Magl-IN-5 has been extensively studied for its scientific research applications, including:

Mechanism of Action

Magl-IN-5 exerts its effects by inhibiting the activity of monoacylglycerol lipase, hormone-sensitive lipase, and fatty acid amide hydrolase. These enzymes are involved in the hydrolysis of monoacylglycerols, leading to the production of free fatty acids and glycerol. By inhibiting these enzymes, this compound increases the levels of monoacylglycerols, such as 2-arachidonoylglycerol, which act as endogenous agonists for cannabinoid receptors. This modulation of the endocannabinoid system results in reduced neuroinflammation and potential neuroprotective effects .

Properties

IUPAC Name

benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-12-10-14(21-18(23)26-17(20-21)24-2)8-9-15(12)19-16(22)25-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTENHWTVRQKWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)OC(=N2)OC)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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